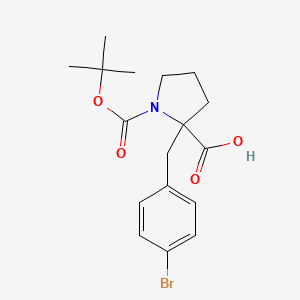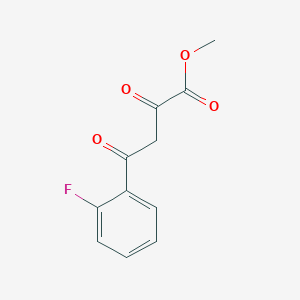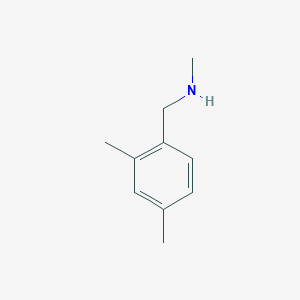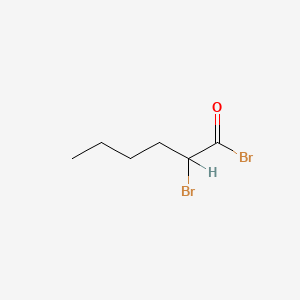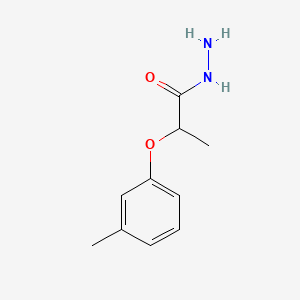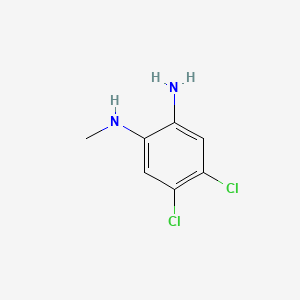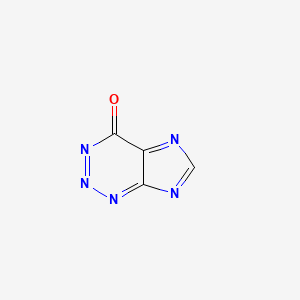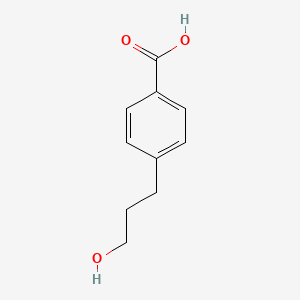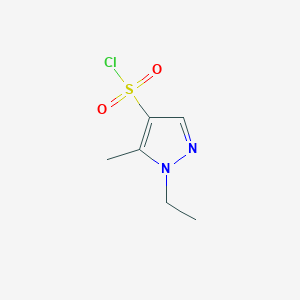
Chlorure de 1-éthyl-5-méthyl-1H-pyrazole-4-sulfonyle
Vue d'ensemble
Description
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S . It has a molecular weight of 208.67 .
Molecular Structure Analysis
The InChI code for 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is 1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with an ethyl group and a methyl group attached to different carbon atoms of the ring. The sulfonyl chloride group is attached to the fourth carbon of the pyrazole ring .Physical And Chemical Properties Analysis
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a solid at room temperature .Applications De Recherche Scientifique
Recherche pharmacologique
Le chlorure de 1-éthyl-5-méthyl-1H-pyrazole-4-sulfonyle est utilisé dans les études pharmacologiques en raison de ses activités biologiques potentielles. Il sert de précurseur dans la synthèse de composés ayant des propriétés antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides . Cette polyvalence en fait un composé précieux dans le développement de nouveaux médicaments et traitements.
Chimie agricole
Dans le domaine de l'agriculture, ce composé est étudié pour ses qualités herbicides. Il peut être utilisé pour synthétiser des dérivés de pyrazole qui agissent comme des herbicides sélectifs, offrant un moyen de contrôler la croissance des mauvaises herbes sans affecter les cultures . Cette application est cruciale pour augmenter la productivité et la durabilité de l'agriculture.
Science des matériaux
Le rôle du composé dans la science des matériaux est lié à son utilisation comme élément constitutif pour la création de nouveaux matériaux. Son groupe chlorure de sulfonyle est réactif, permettant la synthèse de molécules complexes qui peuvent être utilisées pour développer de nouveaux polymères ou revêtements avec des propriétés spécifiques souhaitées en ingénierie des matériaux .
Biochimie
En biochimie, le this compound est un produit de spécialité pour la recherche en protéomique. Il est utilisé pour modifier les protéines ou les peptides, ce qui peut aider à comprendre la fonction et l'interaction des protéines, et dans le développement d'essais biochimiques .
Chimie industrielle
Industriellement, ce composé trouve des applications dans la synthèse de divers produits chimiques. Il peut être utilisé pour créer des intermédiaires pour les colorants, les pigments et autres produits chimiques industriels. Sa réactivité avec différentes substances organiques et inorganiques en fait un agent polyvalent dans les procédés de fabrication chimique .
Science de l'environnement
En science de l'environnement, les dérivés du composé pourraient être utilisés dans la remédiation des polluants. Sa nature réactive lui permet de se lier à des substances nocives, ce qui pourrait conduire au développement de nouvelles méthodes de nettoyage des contaminants environnementaux .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Pyrazole derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating cellular signaling .
Analyse Biochimique
Biochemical Properties
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of proteins and enzymes, affecting their function and activity. For instance, it can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic properties .
Cellular Effects
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation state of proteins, thereby modulating signal transduction pathways. Additionally, it can affect gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to bind to specific biomolecules and alter their function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can influence gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s activity and effects .
Metabolic Pathways
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes in metabolic pathways. For instance, it can inhibit or activate enzymes involved in the synthesis or degradation of metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are crucial for its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, it can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride within tissues can also influence its overall effects on cellular function .
Subcellular Localization
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall activity. For instance, the presence of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in the nucleus can influence gene expression by interacting with transcription factors and modifying chromatin structure .
Propriétés
IUPAC Name |
1-ethyl-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIDIPYELTAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424493 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957261-55-1 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



